molecular formula C24H21N3O B12116246 7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12116246
M. Wt: 367.4 g/mol
InChI Key: KPYSLQWKCCWGOG-UHFFFAOYSA-N
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Description

7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, featuring an indole fused with a quinoxaline ring, contributes to its significant pharmacological potential.

Preparation Methods

The synthesis of 7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from isatin or its derivatives . The general synthetic route includes:

    Condensation Reaction: The initial step involves the condensation of isatin with o-phenylenediamine in the presence of a suitable acid catalyst to form the indoloquinoxaline core.

    Alkylation: The next step involves the alkylation of the indoloquinoxaline core with 4-methylphenoxyethyl bromide under basic conditions to introduce the 2-(4-methylphenoxy)ethyl group.

    Methylation: Finally, the methylation of the indole nitrogen is achieved using methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline ring to its dihydro form.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

7-methyl-6-[2-(4-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H21N3O/c1-16-10-12-18(13-11-16)28-15-14-27-23-17(2)6-5-7-19(23)22-24(27)26-21-9-4-3-8-20(21)25-22/h3-13H,14-15H2,1-2H3

InChI Key

KPYSLQWKCCWGOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

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